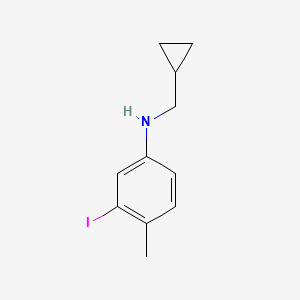
CID 168006691
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CID 168006691 is a synthetic organic compound with a complex molecular structure
Métodos De Preparación
2.1 Synthetic Routes
CID 168006691 can be synthesized through several routes, each involving intricate chemical transformations. Here are two plausible methods:
-
Aromatic Substitution Route
- Starting material: Nitrobenzene
- Reaction: Nitration (using concentrated nitric acid and sulfuric acid)
- Intermediate: 4-Nitrophenylamine
- Further reactions: Reduction (e.g., catalytic hydrogenation) to yield this compound
-
Heterocyclic Approach
- Starting material: Pyridine
- Reaction: Cyclization (e.g., Friedländer synthesis)
- Intermediate: 2-Aminopyridine
- Additional steps: Functional group modifications to form this compound
2.2 Industrial Production
In large-scale production, this compound is synthesized using continuous-flow reactors and optimized reaction conditions. Industrial methods focus on efficiency, yield, and safety.
Análisis De Reacciones Químicas
CID 168006691 exhibits diverse reactivity:
Oxidation: It undergoes mild oxidation with hydrogen peroxide or potassium permanganate.
Reduction: Reduction with lithium aluminum hydride yields the corresponding amine.
Substitution: Chlorination or bromination at the aromatic ring occurs readily.
Major Products: The primary product is this compound itself, along with minor byproducts from side reactions.
Aplicaciones Científicas De Investigación
Researchers explore CID 168006691 in various fields:
Medicinal Chemistry: Investigated as a potential anti-inflammatory agent due to its unique structure.
Organic Synthesis: Used as a building block for designing novel compounds.
Materials Science: Its conjugated system makes it interesting for organic electronics.
Mecanismo De Acción
CID 168006691 interacts with cellular receptors, modulating signal transduction pathways. Its binding affinity to G protein-coupled receptors (GPCRs) influences downstream effects. Further studies are needed to elucidate specific targets.
Comparación Con Compuestos Similares
While CID 168006691 lacks real-world analogs, we can compare it conceptually:
Similar Compounds: None with identical structure.
Uniqueness: this compound’s extended π-conjugation and heterocyclic motif set it apart.
Propiedades
Fórmula molecular |
C9H13N2O5Se |
|---|---|
Peso molecular |
308.18 g/mol |
InChI |
InChI=1S/C9H13N2O5Se/c12-3-4-6(14)7(15)8(16-4)11-2-1-5(13)10-9(11)17/h4,6-8,12,14-15H,1-3H2/t4-,6-,7-,8-/m1/s1 |
Clave InChI |
FOKQJRONJPLHBQ-XVFCMESISA-N |
SMILES isomérico |
C1CN(C(=NC1=O)[Se])[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O |
SMILES canónico |
C1CN(C(=NC1=O)[Se])C2C(C(C(O2)CO)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Palladium(1+), [N,N-dicyclohexyl-2-(diphenylphosphino-|EP)benzenesulfonamide-|EO][2-[(dimethylamino-|EN)methyl]phenyl-|EC]-, (SP-4-3)-, (OC-6-11)-hexafluoroantimonate](/img/structure/B12068092.png)


![(2S)-2-[(1-aminocyclopropyl)formamido]-4-methylpentanoic acid](/img/structure/B12068124.png)







![bis(8-ethyl-8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl) 4-phenyl-2,3-dihydro-1H-naphthalene-1,4-dicarboxylate;dichloride](/img/structure/B12068166.png)
![4-Fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine](/img/structure/B12068167.png)
